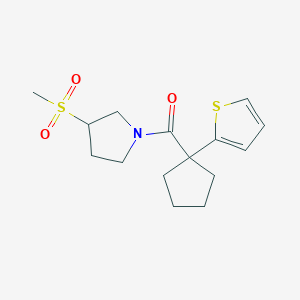
(3-(Methylsulfonyl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a thiophene ring, which is a five-membered ring with one sulfur atom .
Physical And Chemical Properties Analysis
The average mass of the compound is 327.462 Da and the monoisotopic mass is 327.096283 Da .Applications De Recherche Scientifique
1. Medicinal Chemistry and Drug Discovery
Specific Scientific Field
Medicinal chemistry and drug discovery involve the design, synthesis, and optimization of bioactive compounds for therapeutic purposes.
Summary of Application
The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to create biologically active compounds. Its advantages include efficient exploration of pharmacophore space due to sp³ hybridization, stereogenicity, and three-dimensional coverage. The non-planarity of the pyrrolidine ring (referred to as “pseudorotation”) contributes to its unique properties.
Experimental Procedures
Researchers synthesize pyrrolidine-based derivatives using various strategies:
Results and Outcomes
The stereochemistry of pyrrolidine carbons and spatial orientation of substituents significantly impact biological profiles. Different stereoisomers may exhibit distinct binding modes to enantioselective proteins. Researchers aim to design novel pyrrolidine compounds with diverse biological activities .
2. Indole Derivatives in Biological Research
Specific Scientific Field
Indole derivatives play a crucial role in drug discovery and biological research.
Summary of Application
Indole derivatives exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Their unique structure allows modification of physicochemical properties.
Experimental Procedures
Researchers synthesize indole derivatives using various methods, such as cyclization reactions, functional group modifications, and scaffold diversification.
Results and Outcomes
Indole derivatives have shown promise as potential drug candidates. Their biological potential is attributed to interactions with specific protein targets and cellular pathways .
3. Computational Chemistry and DFT Studies
Specific Scientific Field
Computational chemistry involves theoretical modeling and simulations to understand molecular behavior.
Summary of Application
Density Functional Theory (DFT) calculations are used to predict the optimal structure of pyrrolidine derivatives. Researchers investigate electronic properties, stability, and reactivity.
Experimental Procedures
Results and Outcomes
DFT studies provide insights into molecular stability, electronic properties, and potential reactivity. These findings guide further experimental work and compound design .
Orientations Futures
Propriétés
IUPAC Name |
(3-methylsulfonylpyrrolidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S2/c1-21(18,19)12-6-9-16(11-12)14(17)15(7-2-3-8-15)13-5-4-10-20-13/h4-5,10,12H,2-3,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHCNCGHGCZKIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Methylsulfonyl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

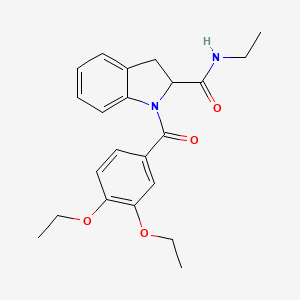
![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2681565.png)
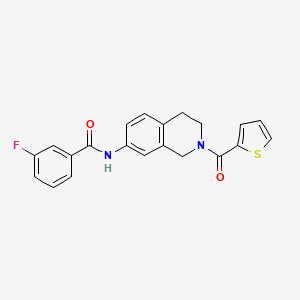
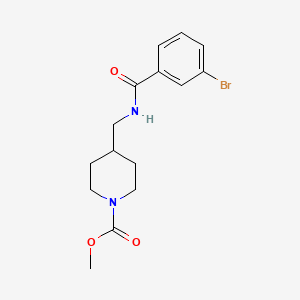
![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2681570.png)
![6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride](/img/structure/B2681573.png)
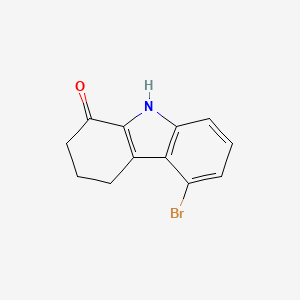
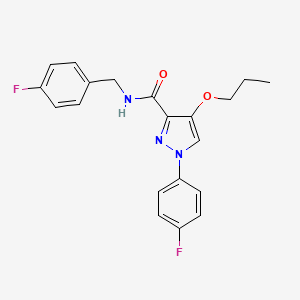
![5,6-Dimethyl-2-[(quinolin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2681576.png)
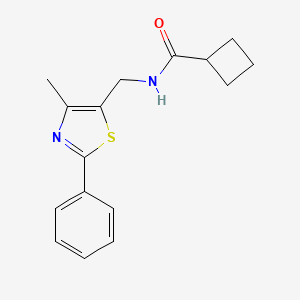
![8-(3-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2681580.png)
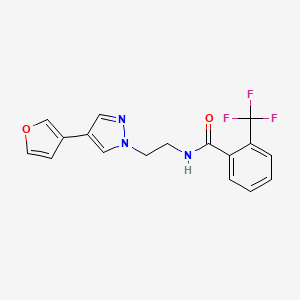
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2681583.png)
![1-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine](/img/structure/B2681585.png)